N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived compound featuring dual benzothiazole moieties, fluorinated aromatic substituents, and a pyrazole-containing ethyl chain. Benzothiazoles are pharmacologically significant scaffolds known for their antimicrobial, anticancer, and anti-inflammatory activities . The difluoro substitution at the 4,6-positions of the benzothiazole ring likely enhances metabolic stability and lipophilicity, while the 3,5-dimethylpyrazole ethyl group may contribute to target binding via hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS2/c1-12-9-13(2)29(27-12)8-7-28(21(30)20-25-16-5-3-4-6-17(16)31-20)22-26-19-15(24)10-14(23)11-18(19)32-22/h3-6,9-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONZSLFSMRFRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyrazole Moiety: This step involves the reaction of the benzothiazole intermediate with a pyrazole derivative, often under basic conditions.
Formation of the Carboxamide Group: The final step typically involves the coupling of the benzothiazole intermediate with an appropriate carboxylic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LAH, NaBH4, under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, under various conditions (e.g., basic, acidic, or neutral).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Researchers may investigate its activity against various biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Studies may focus on its efficacy, toxicity, and mechanism of action in treating various diseases. Its potential as a diagnostic tool or imaging agent may also be investigated.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Table 1) highlight key variations in substituents and pharmacological profiles.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Substituent Impact on Solubility: The target compound lacks ionizable groups (e.g., diethylaminoethyl in ), which may reduce aqueous solubility compared to its hydrochloride salt analog. However, the pyrazole ethyl chain could improve membrane permeability.
Fluorine and Bioactivity :
- Fluorine atoms in the 4,6-positions are conserved across analogs, suggesting their critical role in enhancing binding affinity (e.g., via halogen bonding) and resistance to oxidative metabolism.
Structural Complexity vs. Activity :
- The target compound’s dual benzothiazole system may confer dual-targeting capabilities, a feature absent in simpler analogs like 851988-47-1.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
The compound's molecular formula is , with a molecular weight of 285.36 g/mol. It features multiple functional groups that contribute to its biological activity, including the benzothiazole and pyrazole moieties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For example:
- Mechanism of Action : The compound activates the p53 pathway, which is crucial for regulating the cell cycle and inducing apoptosis in cancer cells. This mechanism is vital for its anticancer efficacy.
- Case Study : A derivative of this compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human lung adenocarcinoma and breast cancer-derived cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- In vitro Studies : Similar benzothiazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, thiazolyl derivatives have been synthesized that display significant antibacterial effects .
| Compound Type | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Benzothiazole | S. aureus | 2 |
| Benzothiazole | E. coli | 4 |
This table summarizes the minimum inhibitory concentrations (MIC) for various compounds related to the benzothiazole structure.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound may also possess anti-inflammatory effects:
- Research Findings : Studies on thiazolyl derivatives revealed their potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives:
- Substituents on Benzothiazole : The presence of difluoromethyl groups enhances lipophilicity and bioavailability.
- Pyrazole Linkage : The pyrazole moiety contributes to the compound's ability to interact with various biological targets effectively.
Q & A
Q. What are the established synthetic methodologies for this compound, and how can experimental design optimize yield?
The synthesis involves coupling benzothiazole and pyrazole derivatives using catalysts like Pd or Cu under reflux conditions. To optimize yield, employ a Design of Experiments (DoE) framework, varying parameters such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). Statistical models (e.g., Central Composite Design) reduce trial-and-error by identifying critical interactions between variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Use ¹H/¹³C NMR to confirm substitution patterns on benzothiazole and pyrazole rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±5 ppm accuracy), while FT-IR identifies carbonyl (C=O, ~1650 cm⁻¹) and C-F stretches (~1100 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. What are the key considerations for assessing solubility and stability in preclinical studies?
Perform HPLC-based solubility assays in buffers (pH 1.2–7.4) and simulate degradation under accelerated conditions (40°C/75% RH for 4 weeks). Monitor stability via UV-Vis spectroscopy and LC-MS to detect hydrolysis or oxidation byproducts. Use QbD (Quality by Design) principles to correlate stability with excipient compatibility .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) enhance derivative design?
Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in fluorination or alkylation steps. For example, substituent effects at the 4,6-difluoro positions can be modeled to optimize electronic properties. Pair this with machine learning to screen derivatives for synthetic feasibility and target binding .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Conduct meta-analysis to isolate protocol-dependent variables (e.g., cell line, assay duration). Use multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) and apply sensitivity analysis to confirm robustness .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) improve reactor scalability?
Model heat/mass transfer in batch reactors using finite element analysis to avoid hotspots during exothermic steps. Simulate mixing efficiency with varying impeller designs and predict crystallization kinetics under non-ideal conditions. Validate with PAT (Process Analytical Technology) tools like inline Raman spectroscopy .
Q. What methodologies elucidate structure-activity relationships (SAR) for pyrazole-benzothiazole hybrids?
Synthesize analogs with systematic substitutions (e.g., replacing 3,5-dimethylpyrazole with bulkier groups). Test in enzymatic assays (e.g., kinase inhibition) and use 3D-QSAR (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic interactions. Validate docking poses with molecular dynamics simulations (50 ns trajectories) .
Q. How to design experiments for evaluating photodegradation pathways under environmental conditions?
Expose the compound to UV light (254–365 nm) in aqueous/organic matrices and analyze degradation products via LC-QTOF-MS . Use kinetic modeling (pseudo-first-order rate constants) to identify dominant pathways (e.g., defluorination vs. ring-opening). Compare with computational predictions of radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
